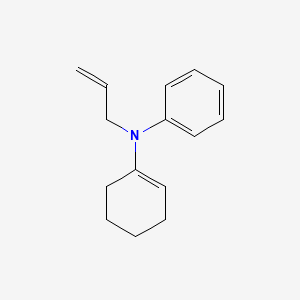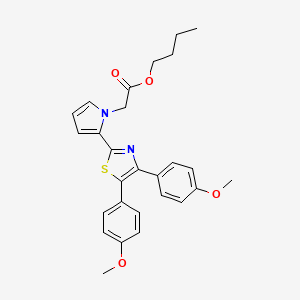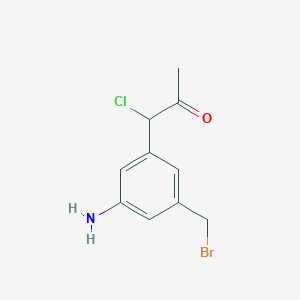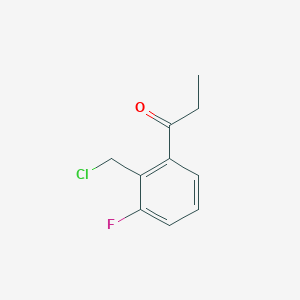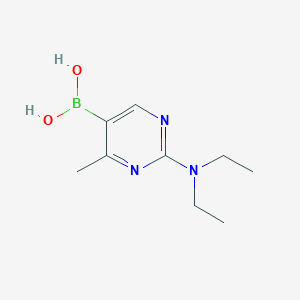![molecular formula C10H4I2N2O B14068456 2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile CAS No. 26195-45-9](/img/structure/B14068456.png)
2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile is an organic compound characterized by the presence of hydroxy, diiodo, and nitrile functional groups
Méthodes De Préparation
The synthesis of 2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile typically involves the reaction of 4-hydroxy-3,5-diiodobenzaldehyde with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as piperidine, which acts as a catalyst. The mixture is refluxed in ethanol, leading to the formation of the desired product .
Analyse Des Réactions Chimiques
2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The hydroxy and diiodo groups enable the compound to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile can be compared with other similar compounds, such as:
2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile: This compound has methoxy groups instead of diiodo groups, which can affect its reactivity and biological activity.
2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]propanedinitrile: The presence of methyl groups instead of diiodo groups can lead to different chemical and biological properties.
2-[(4-Hydroxy-3,5-dichlorophenyl)methylidene]propanedinitrile:
Propriétés
Numéro CAS |
26195-45-9 |
|---|---|
Formule moléculaire |
C10H4I2N2O |
Poids moléculaire |
421.96 g/mol |
Nom IUPAC |
2-[(4-hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4I2N2O/c11-8-2-6(1-7(4-13)5-14)3-9(12)10(8)15/h1-3,15H |
Clé InChI |
WMNIZCHSJBXSCA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1I)O)I)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



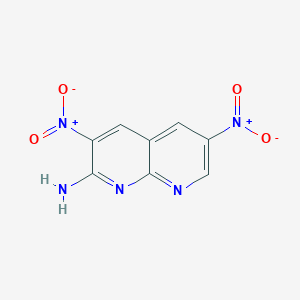
![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)

![2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14068411.png)
![(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14068417.png)
